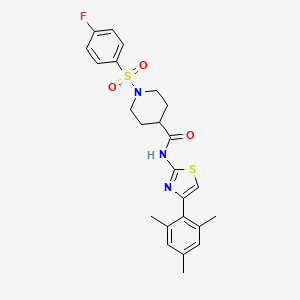

1-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O3S2/c1-15-12-16(2)22(17(3)13-15)21-14-32-24(26-21)27-23(29)18-8-10-28(11-9-18)33(30,31)20-6-4-19(25)5-7-20/h4-7,12-14,18H,8-11H2,1-3H3,(H,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFOPNIJAMNRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine core One common approach is the reaction of piperidine-4-carboxylic acid with 4-fluorophenylsulfonyl chloride to form the corresponding sulfonyl derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate leaving groups.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Several studies have indicated that compounds with similar structures exhibit promising anticancer properties. The sulfonamide group is known for its ability to inhibit certain enzymes that are crucial in cancer cell proliferation.

- For instance, research has shown that sulfonamide derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancers. The mechanism often involves the disruption of metabolic pathways essential for tumor growth .

-

Antibacterial Properties

- The compound also demonstrates antibacterial activity, which is attributed to its ability to target bacterial enzymes and disrupt cell wall synthesis.

- Studies have reported effectiveness against various strains, including Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .

-

Enzyme Inhibition

- The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase and urease, which are relevant in treating neurological disorders and urinary tract infections, respectively.

- In vitro studies have shown promising IC50 values indicating effective inhibition .

Case Studies

- Combination Therapy in Cancer Treatment

- Development of New Antibacterial Agents

Mechanism of Action

When compared to similar compounds, 1-((4-Fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)piperidine-4-carboxamide stands out due to its unique structural features and potential applications. Similar compounds may include other sulfonyl derivatives or thiazol-containing molecules, but this compound's combination of functional groups provides distinct advantages in terms of reactivity and biological activity.

Comparison with Similar Compounds

1-[(4-Fluorophenyl)sulfonyl]indoline

Bis(4-fluorophenyl)sulfone

1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid

Biological Activity

1-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and in the treatment of certain diseases. This article synthesizes findings from diverse studies to provide an overview of its biological activity, including antibacterial, enzyme inhibitory, and potential anticancer properties.

Chemical Structure

The compound features a piperidine ring substituted with a sulfonyl group and a thiazole moiety, which are known to enhance biological activity. The presence of the 4-fluorophenyl group is also significant, as halogenated phenyl groups often contribute to increased potency in drug design.

1. Antibacterial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives containing sulfonamide functionalities have been shown to possess moderate to strong activity against Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | E. coli | Weak |

2. Enzyme Inhibition

The compound is also evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In studies, derivatives showed significant inhibition with IC50 values indicating strong potential for therapeutic applications.

- Acetylcholinesterase Inhibition : Compounds derived from similar piperidine structures demonstrated IC50 values ranging from 0.63 µM to 6.28 µM, showcasing their efficacy as AChE inhibitors .

- Urease Inhibition : The synthesized compounds exhibited even stronger inhibition against urease, which is critical for treating conditions like urease-related infections.

3. Anticancer Potential

The thiazole and piperidine moieties are often associated with anticancer properties. Studies have indicated that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess anticancer activity .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

- Study on Sulfonamide Derivatives : A study synthesized several sulfonamide derivatives and tested them against multiple bacterial strains and enzymes. The findings indicated that certain derivatives had remarkable antibacterial and enzyme inhibitory activities .

- Antiviral Activity Screening : Another study evaluated a series of piperidine derivatives for antiviral activity against HIV-1 and other viruses, demonstrating that some fluorophenyl derivatives showed moderate protection against viral infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)piperidine-4-carboxamide?

- Methodology : The synthesis typically involves three key steps:

Thiazole Ring Formation : Use Hantzsch thiazole synthesis or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) to construct the 4-mesitylthiazol-2-amine intermediate .

Piperidine Functionalization : Introduce the sulfonyl group via sulfonylation of the piperidine nitrogen using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) .

Carboxamide Coupling : Activate the piperidine-4-carboxylic acid with EDCl/HOBt or similar reagents, followed by coupling with the thiazole amine .

- Characterization : Confirm purity via HPLC (≥98%) and structural integrity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

- Methodology :

- Solubility : Test solvents like DMSO (up to 20 mM stock solutions) and dilute in assay buffers containing 0.1% Tween-80 or cyclodextrins to prevent precipitation .

- Stability : Conduct accelerated stability studies (pH 7.4 buffer, 37°C) with LC-MS monitoring. Structural modifications (e.g., fluorination) may enhance metabolic stability .

Advanced Research Questions

Q. What structural features drive its bioactivity, and how can SAR studies be designed?

- Methodology :

- Key Moieties : The 4-fluorophenylsulfonyl group enhances electron-withdrawing effects, while the mesitylthiazole contributes to hydrophobic interactions. The piperidine-carboxamide linker provides conformational flexibility .

- SAR Approaches :

Analog Synthesis : Replace the mesityl group with substituted aryl rings (e.g., 4-chlorophenyl) to assess steric/electronic effects.

Docking Studies : Use crystallographic data from similar compounds (e.g., PDB entries for thiazole-containing inhibitors) to model binding interactions .

Mutagenesis Assays : Test activity against mutant enzyme variants to identify critical binding residues .

Q. How can contradictory data between enzymatic inhibition and cellular activity be resolved?

- Methodology :

- Assay Conditions : Compare enzymatic IC₅₀ (purified enzyme) vs. cellular EC₅₀ (e.g., HEK293 or primary cells). Discrepancies may arise from off-target effects or poor membrane permeability .

- Follow-Up Studies :

Permeability Assays : Use Caco-2 monolayers or PAMPA to evaluate passive diffusion .

Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

Data Analysis and Optimization

Q. What analytical techniques are critical for characterizing metabolic degradation pathways?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and identify metabolites via LC-HRMS. Key degradation sites (e.g., sulfonamide cleavage) can guide structural stabilization .

- Isotope Labeling : Use ¹⁸O-water or deuterated analogs to trace hydrolytic pathways .

Q. How do crystallographic data inform salt/cocrystal formulation for improved bioavailability?

- Methodology :

- Cocrystal Screening : Screen with GRAS coformers (e.g., succinic acid) using slurry crystallization.

- X-ray Diffraction : Resolve crystal structures (e.g., monoclinic P2₁/c space group) to confirm hydrogen-bonding networks and packing efficiency .

Contradictory Data Resolution

Q. Why does the compound show species-specific activity in preclinical models?

- Analysis :

- Species Comparison : Test against orthologs (e.g., human vs. murine enzyme variants) to identify divergent binding pockets.

- Proteomic Profiling : Use affinity pulldown/MS to detect interspecies differences in off-target protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.